4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonan-1-one
Description
Properties
Molecular Formula |
C11H15N3O |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
4-(1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one |
InChI |
InChI=1S/C11H15N3O/c15-10-11(4-1-2-5-11)8(7-12-10)9-3-6-13-14-9/h3,6,8H,1-2,4-5,7H2,(H,12,15)(H,13,14) |
InChI Key |
OPEPUMPDDNPLJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(CNC2=O)C3=CC=NN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of α, β-unsaturated carbonyl compounds with substituted hydrazines . The reaction is often catalyzed by acids or bases and can be carried out under solvent-free conditions or in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might also incorporate green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents .
Chemical Reactions Analysis
Types of Reactions
4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes .
Scientific Research Applications
4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural Analogues with Pyrazole Modifications
- However, steric effects may reduce binding affinity in certain targets .
- 4-(5-(3-Oxo-5,6-dihydro-1H-pyrazol-1-yl)-1H-pyrazol-3-yl) Derivatives :
The addition of a ketone group on the pyrazole ring introduces electron-withdrawing effects, altering electronic distribution and reactivity. This modification is often exploited to tune pharmacokinetic properties .
Aryl-Substituted Derivatives
- However, increased molecular weight (MW: ~282.2) may reduce solubility .
- 4-(2-Fluorophenyl)-2-azaspiro[4.4]nonan-1-one (CAS 2060046-78-6): Fluorine’s electronegativity and small atomic radius improve metabolic stability by resisting oxidative degradation. This derivative has a MW of 233.28 and a purity specification suitable for preclinical studies .
- 4-(4-Methoxyphenyl)-2-azaspiro[4.4]nonan-1-one (CAS 2060032-71-3): The methoxy group’s electron-donating effect increases electron density on the aryl ring, favoring interactions with hydrophobic pockets. MW: 245.32 .
Spirocyclic Framework Variants
- 2-Oxa-7-azaspiro[4.4]nonan-1-one Hydrochloride (CAS 1803606-19-0): Replacement of a nitrogen with oxygen in the spiro system alters hydrogen-bonding capacity. The hydrochloride salt enhances aqueous solubility (MW: 177.63) but may introduce hygroscopicity .
Dimeric and Complex Derivatives
- 2-[4-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)phenyl]-2-azaspiro[4.4]nonane-1,3-dione (CAS 78045-43-9): This dimeric structure (MW: ~376.3) exhibits extended π-conjugation, which may enhance UV absorption properties. The dual spiro motifs could serve as a rigid linker in supramolecular chemistry .
Biological Activity
4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonan-1-one is a complex organic compound that belongs to the class of azaspiro compounds. Its unique structural features, including a spirocyclic framework and a pyrazole moiety, make it a subject of interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
- Molecular Formula : C11H17N3O
- Molecular Weight : 205.25 g/mol
- Structural Characteristics : The compound features a spirocyclic structure, which is known to influence its biological activity significantly.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have reported that azaspiro compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Antimicrobial Properties : The compound has shown potential against various bacterial strains, suggesting its use as an antibacterial agent.
- Neuroprotective Effects : Some derivatives have been linked to neuroprotective activities, potentially offering therapeutic avenues for neurodegenerative diseases.
The biological activity of 4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonan-1-one is believed to be mediated through multiple mechanisms:
- Inhibition of Key Enzymes : The compound may act as an inhibitor of specific enzymes involved in cancer progression or microbial resistance.
- Interaction with Biological Targets : Interaction studies indicate that the compound can bind to various receptors or proteins, affecting their function and leading to biological responses.
- Oxidative Stress Modulation : It may also modulate oxidative stress pathways, enhancing cellular defense mechanisms against oxidative damage.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of 4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonan-1-one on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
In another study, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, highlighting its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
